3-(Chloromethyl)-2-fluoropyridine
Overview
Description
3-(Chloromethyl)-2-fluoropyridine is a chemical compound that contains a chloromethyl group. In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves taking 3-methylpyridine as a raw material and oxidizing it into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Scientific Research Applications
Metallation of Heteroaromatic Compounds
Metallation of π-deficient heterocyclic compounds, including fluoropyridines, plays a critical role in synthetic chemistry, enabling the selective functionalization of these molecules for further chemical transformations. The study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine, highlights the chemoselectivity and regioselectivity achieved through lithiation, leading to the synthesis of various disubstituted pyridines (Marsais & Quéguiner, 1983). This work underscores the potential for using similar strategies in the functionalization of 3-(Chloromethyl)-2-fluoropyridine for synthesizing complex molecular architectures.
Fluorinated Pyrimidines in Cancer Treatment
The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), underscore the significance of fluorinated compounds in medicinal chemistry and oncology. Grem (2000) reviewed the preclinical and clinical development of 5-FU, emphasizing its role in treating solid tumors and the exploration of novel administration methods to improve efficacy and reduce toxicity (Grem, 2000). Such insights highlight the potential for developing new cancer therapeutics based on fluorinated pyridines, including this compound derivatives, by exploiting their unique pharmacological properties.
Fluorescence Imaging and Diagnostics
BODIPY-based fluorophores, known for their strong fluorescence and stability, are widely used in medical diagnostics and biological studies. Marfin et al. (2017) discussed the advances in BODIPY applications for medical diagnostics, antimicrobial activity, and as labels for biomolecules and drug carriers, providing high-intensity fluorescence and low toxicity (Marfin et al., 2017). The fluorinated nature of this compound could potentially be leveraged in designing novel BODIPY derivatives for enhanced imaging capabilities and diagnostics.
Fluoropolymer Synthesis
The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), demonstrate the importance of fluorinated compounds in materials science. Puts, Crouse, and Améduri (2019) reviewed the synthesis, properties, and applications of PTFE, highlighting its chemical resistance, thermal stability, and unique physical properties (Puts, Crouse, & Améduri, 2019). This review underscores the potential for utilizing fluorinated heterocyclic compounds, including this compound, in developing new materials with advanced properties.
Safety and Hazards
The safety data sheet for a similar compound, 1-(Chloromethyl)naphthalene, indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Properties
IUPAC Name |
3-(chloromethyl)-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNYUNAAFVNAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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